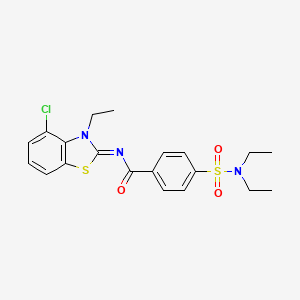
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide, also known as CBB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CBB belongs to the class of benzothiazole derivatives, which have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiology
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including compounds structurally related to N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide, have shown potential as selective class III agents. These compounds, with their potency in vitro, suggest a pathway for developing treatments targeting cardiac arrhythmias (Morgan et al., 1990).
Anticancer Activity
Research into pro-apoptotic activities of indapamide derivatives, which share a structural resemblance to the compound , has revealed significant effects against melanoma cell lines. These findings highlight the potential of such compounds in the development of new anticancer therapies, offering insights into their mechanisms of action and efficacy (Yılmaz et al., 2015).
Antibacterial Applications
The synthesis of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes has demonstrated significant antibacterial activities against various microorganisms, suggesting potential use in combating bacterial infections. The efficacy of these compounds relative to existing antibiotics opens avenues for new antibacterial agents (Obasi et al., 2017).
Microwave-Promoted Synthesis
Innovations in the synthesis of substituted benzamides through microwave irradiation offer a more efficient and cleaner method for producing compounds, including those related to N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide. This approach enhances the viability of synthesizing such compounds on a larger scale, with implications for various research and industrial applications (Saeed, 2009).
Photophysical Properties
Studies on excited state intra-molecular proton transfer (ESIPT) inspired fluorescent derivatives, including those structurally related to the compound of interest, shed light on their photophysical properties. These insights are crucial for applications in fluorescence-based sensing, imaging, and as components in optoelectronic devices (Padalkar et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-4-23(5-2)29(26,27)15-12-10-14(11-13-15)19(25)22-20-24(6-3)18-16(21)8-7-9-17(18)28-20/h7-13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDZOQRNJWOAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol](/img/structure/B2732274.png)
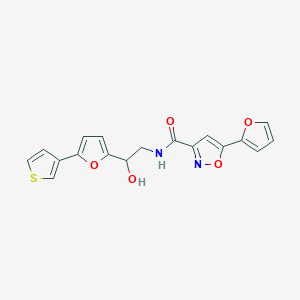
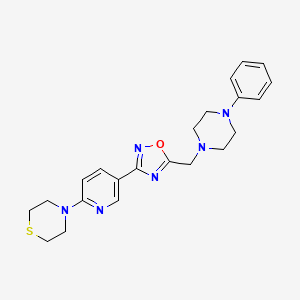
![Ethyl 6-({4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2732279.png)
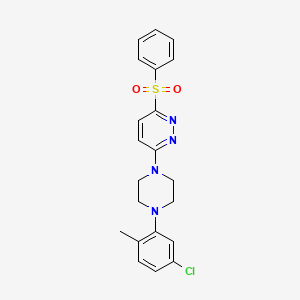
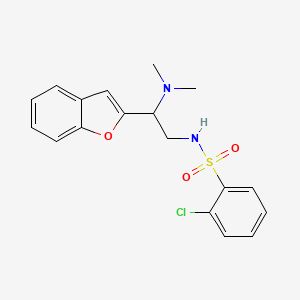
![methyl ({(Z)-cyano[(4-methylphenyl)hydrazono]methyl}sulfonyl)acetate](/img/structure/B2732283.png)
![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride](/img/structure/B2732284.png)

![2-[4-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperazin-1-yl]-N-phenylacetamide](/img/structure/B2732287.png)

![3-(4-Ethoxyphenoxy)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/no-structure.png)
![(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2732295.png)
![2-Chloro-N-[(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]propanamide](/img/structure/B2732297.png)